Benzaldehyde oxime
Overview
Description
Synthesis Analysis
Benzaldehyde oxime can be synthesized through several methods. One common approach involves using Iron(III) Chloride as a catalyst in an ethanol/water solvent, resulting in high yields of benzaldehyde oxime (Zhang Hong-ping, 2012).
Molecular Structure Analysis
The gas-phase structure of (E)-benzaldehyde oxime has been determined through techniques such as gas-phase electron diffraction, microwave spectroscopy, and quantum-chemical calculations, revealing a planar conformation for the molecule (N. Kuze et al., 2010).
Chemical Reactions and Properties
Benzaldehyde oxime undergoes various chemical reactions, leading to the formation of different products under specific conditions. For instance, the photosensitized reactions of benzaldehyde oximes can lead to the formation of aldehydes and nitriles through electron-transfer mechanisms or hydrogen atom transfer mechanisms depending on the oxidation potential of the oximes (H. J. D. de Lijser et al., 2006).
Physical Properties Analysis
The thermal hazard and safety relief studies of benzaldehyde oxime indicate it is an important pharmaceutical and agrochemical intermediate that releases a significant amount of heat under runaway conditions, with a low initial decomposition temperature, highlighting the need for proper temperature control during production and storage (Jiping Deng et al., 2017).
Chemical Properties Analysis
The oxidation of benzaldehyde oxime in various reactions demonstrates its chemical versatility. For example, metalloporphyrins catalyze the efficient aerobic oxidation of oximes to carbonyl compounds, highlighting the potential mechanistic pathways involved in these oxidation processes (Xiantai Zhou et al., 2010).
Scientific Research Applications
Synthesis of Oximes
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde oxime is used in the synthesis of oximes, which are highly crystalline and efficient for characterisation and purification of carbonyl compounds .
- Methods of Application : The reaction of hydroxylamine hydrochloride with a number of aldehydes and ketones under microwave irradiation and solventless ‘dry’ condition gives oximes in excellent yield .
- Results : The reaction of benzaldehyde and hydroxylamine hydrochloride in dry media coupled with microwave irradiation produced the oxime in excellent yield .
Beckmann Rearrangement
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide .
- Methods of Application : This rearrangement is catalyzed by nickel salts or photocatalyzed by BODIPY .
- Results : The outcome of this rearrangement is the formation of benzamide .
Dehydration to Benzonitrile
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde oxime can be dehydrated to yield benzonitrile .
- Methods of Application : The specific methods of dehydration are not mentioned in the source .
- Results : The result of this dehydration process is the formation of benzonitrile .
Hydrolysis to Benzaldehyde
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde oxime can be hydrolyzed to regenerate benzaldehyde .
- Methods of Application : The specific methods of hydrolysis are not mentioned in the source .
- Results : The result of this hydrolysis process is the regeneration of benzaldehyde .
Production of Caprolactam
- Scientific Field : Industrial Chemistry
- Application Summary : In industries, oximes are used in the production of an organic compound called Caprolactam, which is a precursor for the polymer named Nylon 6 .
- Methods of Application : The specific methods of production are not mentioned in the source .
- Results : The result of this process is the production of Caprolactam, a precursor for Nylon 6 .
Antifungal Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxime ethers, which can be derived from oximes like Benzaldehyde oxime, have been found to have satisfactory antifungal effects .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The result of this application is the antifungal effect of the oxime ethers .
Synthesis of Benzohydroximoyl Chloride
- Scientific Field : Organic Chemistry
- Application Summary : Benzaldehyde oxime reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride, in which chlorine replaces hydrogen on the carbon attached to the nitrogen in benzaldehyde oxime .
- Methods of Application : The specific methods of synthesis are not mentioned in the source .
- Results : The result of this reaction is the formation of benzohydroximoyl chloride .
Flavoring Agent
- Scientific Field : Food Industry
- Application Summary : Benzaldehyde, which can be regenerated from Benzaldehyde oxime, is used as a flavoring agent in the food industry to create fruity, nutty, spicy flavors or in imitation almond extract .
- Methods of Application : It is added to drinks, chewing gum, cakes, other baked goods and other products .
- Results : The result of this application is the enhancement of flavor in various food products .
Rapid Bioconjugation to Disulfide-rich Peptides
- Scientific Field : Biochemistry
- Application Summary : The oxime ligation, which involves the reaction of an aminooxy group with an electrophilic carbonyl group, is a valuable bioorthogonal conjugation reaction. It has been expanded to allow rapid bioconjugation to disulfide-rich peptides .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The result of this application is the production of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
Antidote for Nerve Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compounds of oximes, such as Benzaldehyde oxime, are also used as antidotes which are used to serve as nerve agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The result of this application is the neutralization of nerve agents .
Safety And Hazards
Future Directions
Research on Benzaldehyde oxime is ongoing, with recent studies focusing on its antioxidant activity and the role of halogen atoms in its mechanical properties . These studies might constitute a promising starting point for the development of new lipid peroxidation inhibitors useful for the prevention of oxidative damage .
properties
IUPAC Name |
(NE)-N-benzylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKXBJHBHYJBI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061313, DTXSID801031545 | |
Record name | Benzaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Benzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Benzaldehyde oxime | |
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Vapor Pressure |
0.0041 [mmHg] | |
Record name | Benzaldehyde oxime | |
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Product Name |
Benzaldehyde oxime | |
CAS RN |
622-31-1, 932-90-1 | |
Record name | Benzaldoxime, (E)- | |
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Record name | Benzaldehyde, oxime | |
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Record name | Benzaldehyde oxime | |
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Record name | Benzaldehyde, oxime | |
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Record name | Benzaldehyde, oxime | |
Source | EPA DSSTox | |
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Record name | (E)-Benzaldoxime | |
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Record name | Benzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |
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Record name | Syn-benzaldehyde oxime | |
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Record name | BENZALDOXIME, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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